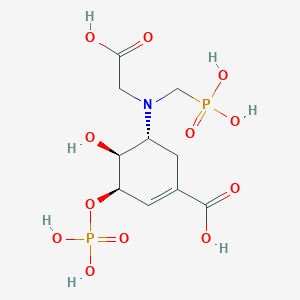![molecular formula C10H7N3 B121886 1H-Imidazo[4,5-f]quinoline CAS No. 149182-17-2](/img/structure/B121886.png)
1H-Imidazo[4,5-f]quinoline
Vue d'ensemble
Description
1H-Imidazo[4,5-f]quinoline is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a fused imidazole-quinoline system that exhibits a unique combination of physical and chemical properties, making it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-f]quinoline varies depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit various enzymes and receptors, leading to its anticancer, antimicrobial, antiviral, and anti-inflammatory effects. It has also been shown to modulate neurotransmitter systems, leading to its potential use in the treatment of neurological disorders. In material science, 1H-Imidazo[4,5-f]quinoline exhibits unique optical and electronic properties, making it an attractive building block for the synthesis of fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound serves as a versatile intermediate, allowing for the synthesis of complex molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Imidazo[4,5-f]quinoline vary depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. It has also been shown to exhibit antibacterial, antifungal, antiviral, and anti-inflammatory effects. In material science, 1H-Imidazo[4,5-f]quinoline exhibits unique optical and electronic properties, making it an attractive building block for the synthesis of fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound serves as a versatile intermediate, allowing for the synthesis of complex molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Imidazo[4,5-f]quinoline in lab experiments include its unique physical and chemical properties, its versatility as an intermediate, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its high cost.
Orientations Futures
There are numerous future directions for the study of 1H-Imidazo[4,5-f]quinoline. In medicinal chemistry, further research is needed to elucidate the specific mechanisms of action and to optimize the compound's pharmacological properties. In material science, further research is needed to explore the full range of optical and electronic properties of this compound and to develop new applications. In organic synthesis, further research is needed to develop new synthetic routes and to explore the full range of reactions that can be achieved using this compound. Overall, 1H-Imidazo[4,5-f]quinoline represents a promising area of research with significant potential for future discoveries.
Méthodes De Synthèse
The synthesis of 1H-Imidazo[4,5-f]quinoline can be achieved through various methods, including the Pictet-Spengler reaction, the Skraup reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-f]quinoline ring system. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation and cyclization to form the quinoline ring system. The Friedlander reaction involves the condensation of aniline with a ketone in the presence of a Lewis acid catalyst, followed by cyclization to form the quinoline ring system. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
1H-Imidazo[4,5-f]quinoline has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, 1H-Imidazo[4,5-f]quinoline has been used as a building block for the synthesis of fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of complex molecules.
Propriétés
IUPAC Name |
6H-imidazo[4,5-f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSLCYDXFQZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C(=NC=N3)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177867 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-f]quinoline | |
CAS RN |
233-55-6 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















